molecular formula C23H18FNO3S B2719967 [4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-58-6

[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2719967
CAS RN: 1114850-58-6
M. Wt: 407.46
InChI Key: AGHXUOZTOLWOFO-UHFFFAOYSA-N
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Description

[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Here are summaries from research on related compounds that could be tangentially relevant:

  • Metabolism and Disposition Studies : Compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide have been studied for their pharmacokinetics and metabolism in humans, focusing on how they are processed in the body and their elimination routes (Renzulli et al., 2011). Such studies could provide a framework for understanding how structurally similar compounds might be studied for their biological interactions and potential therapeutic uses.

  • Environmental and Toxicological Research : Investigations into the environmental presence and human exposure to various chemical compounds, including benzonphenone-type UV filters and their metabolites, offer insights into the ecological and health impacts of chemical exposure (Gao et al., 2015). This kind of research might inform studies on the environmental safety and potential toxicological profiles of new chemical entities.

  • Neurotoxicity Modulation : Research on the interactions between different psychoactive substances and their effects on the nervous system, such as the modulation of methamphetamine-induced neurotoxicity by β-ketoamphetamine drugs, can shed light on the complex interactions between chemicals and biological systems (Anneken et al., 2015). This information might be useful for exploring the neuroactive potential of related compounds.

Due to the lack of direct studies on the compound "4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," these related research areas could offer a starting point for understanding its possible applications and effects in scientific research. Further studies would be needed to elucidate the specific applications and properties of this compound.

properties

IUPAC Name

[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-15-7-10-17(11-8-15)23(26)22-14-25(18-12-9-16(2)19(24)13-18)20-5-3-4-6-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHXUOZTOLWOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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